molecular formula C16H17ClN2O2 B4431730 2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide

2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide

Cat. No. B4431730
M. Wt: 304.77 g/mol
InChI Key: VIOKBDCNLHTSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide selectively targets mutant forms of EGFR, such as the T790M mutation, which is the most common mechanism of resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of EGFR and inhibits its downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor effect in preclinical models of NSCLC. It has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. In clinical trials, this compound has been shown to have a high objective response rate and a longer progression-free survival compared to other EGFR TKIs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide in lab experiments is its specificity for mutant forms of EGFR, which allows for the selective targeting of cancer cells. However, one limitation is the development of resistance to this compound over time, which may limit its long-term efficacy.

Future Directions

For 2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide research include the investigation of its potential use in combination with other targeted therapies or immune checkpoint inhibitors. There is also a need for the development of biomarkers to predict response to this compound and identify patients who are most likely to benefit from treatment. Additionally, the development of novel EGFR TKIs with improved efficacy and safety profiles is an area of ongoing research.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib. This compound has also been shown to have a favorable safety profile and fewer side effects compared to other EGFR TKIs.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(3-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-6-7-13(17)14(9-10)21-12(3)16(20)19-15-11(2)5-4-8-18-15/h4-9,12H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOKBDCNLHTSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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